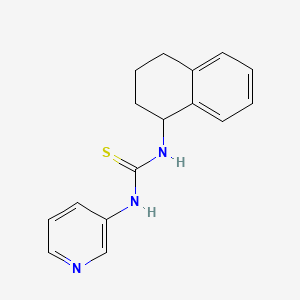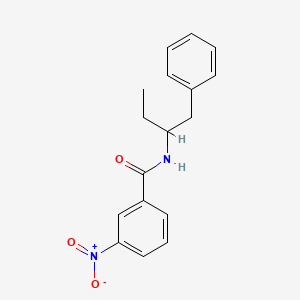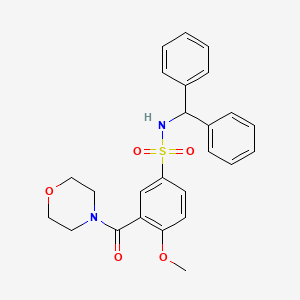
N-3-pyridinyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea
Übersicht
Beschreibung
The interest in thiourea derivatives, particularly those involving naphthalenyl and pyridinyl moieties, stems from their versatile chemical properties and potential applications in various fields, including medicinal chemistry and materials science. These compounds serve as key intermediates in the synthesis of heterocyclic compounds due to their ability to undergo various chemical reactions.
Synthesis Analysis
The synthesis of pyridine and naphthalenyl-substituted thiourea derivatives involves reactions under reflux conditions in ethanol or piperidine solutions, yielding various pyridine-thiones and thienopyridine derivatives. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions produces pyridine-2(1H)-thiones, which upon further reactions can give rise to a wide range of derivatives including thiourea derivatives (Hussein et al., 2009).
Molecular Structure Analysis
Crystal and molecular structure analyses of these compounds, conducted through X-ray diffraction, reveal significant insights into their geometric configurations. For example, the study of metallamacrocyclic complexes of Ni(II) with tetraalkyl-1,1'-aroylbis(thioureas) showcases the detailed molecular structure of these complexes, highlighting their planar and octahedral geometries (Hallale et al., 2005).
Chemical Reactions and Properties
Thiourea derivatives are known for their reactivity in various chemical reactions, including cyclization, saponification, and diazotization, leading to the formation of complex heterocyclic structures. Their interaction with hydrazine hydrate, formamide, and other reagents can produce a diverse array of compounds, demonstrating their chemical versatility and reactivity (Hussein et al., 2009).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting points, and crystallinity, are closely related to their molecular structures. The packing in the crystal structure is often dictated by strong π–π interactions, which influence their physical state and stability.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and nucleophilicity of thiourea derivatives, are determined by their structural features. The presence of thiourea functional groups contributes to their chemical reactivity, making them useful intermediates in organic synthesis. Their ability to form hydrogen bonds and participate in coordination chemistry with metal ions highlights their potential as ligands in metal complexes.
Synthesis and Properties : The preparation and chemical behavior of these compounds, including their reactivity in forming a variety of heterocyclic compounds, were outlined by Hussein et al. (2009) in their study on heterocyclic synthesis involving naphthyl moiety-containing compounds (Hussein et al., 2009).
Molecular Structure Analysis : Investigations into the molecular structures of thiourea derivatives and their complexes, such as the study by Hallale et al. (2005), provide insight into the spatial arrangement and bonding interactions characteristic of these compounds (Hallale et al., 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as gsk j4, have been found to inhibit histone lysine demethylase (kdm) . KDMs are enzymes that remove methyl groups from lysine residues on histones, which can affect gene expression.
Mode of Action
Similar compounds like gsk j4 have been shown to block the demethylation of histone h3k27 . This suggests that N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea might interact with its targets by inhibiting their enzymatic activity, leading to changes in gene expression.
Biochemical Pathways
The inhibition of kdms, as seen with similar compounds, can affect various cellular processes, including cell differentiation, proliferation, and survival, by altering the transcriptional activity of genes .
Result of Action
The inhibition of kdms can lead to changes in gene expression, which can subsequently affect various cellular processes .
Eigenschaften
IUPAC Name |
1-pyridin-3-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c20-16(18-13-7-4-10-17-11-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-2,4-5,7-8,10-11,15H,3,6,9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAOPGRTXZCXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=S)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-4-[(3-iodo-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4196341.png)

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4196360.png)
![2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4196361.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4196367.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4196368.png)
![1-benzyl-3-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4196374.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4196381.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B4196389.png)
![5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4196396.png)
![2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B4196401.png)
![1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4196413.png)
